molecular formula C20H41N5O5 B14187343 (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-(dodecanoylamino)acetic acid CAS No. 849799-54-8

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-(dodecanoylamino)acetic acid

Cat. No.: B14187343
CAS No.: 849799-54-8
M. Wt: 431.6 g/mol
InChI Key: REHLJFXJROVYTI-VWMHFEHESA-N
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Description

The compound (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-(dodecanoylamino)acetic acid is a unique chemical entity that combines two distinct functional groups. The first part, (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid, is a derivative of arginine, an amino acid known for its role in protein synthesis and various metabolic processes. The second part, 2-(dodecanoylamino)acetic acid, is a fatty acid derivative that can be involved in lipid metabolism and cellular signaling.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid typically involves the protection of the amino and guanidino groups, followed by the introduction of the dodecanoylamino group. The reaction conditions often require the use of protecting groups such as tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) to prevent unwanted side reactions. The final deprotection step yields the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids, followed by deprotection and purification steps. The use of high-performance liquid chromatography (HPLC) is common to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and guanidino groups, leading to the formation of various oxo derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the dodecanoylamino moiety, converting them to alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxo derivatives and carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted amino acids and fatty acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-(dodecanoylamino)acetic acid is used as a building block for the synthesis of complex peptides and proteins

Biology

In biological research, this compound is used to study protein-lipid interactions and membrane dynamics. It serves as a model compound for investigating the role of fatty acid modifications in protein function.

Medicine

In medicine, the compound has potential applications in drug delivery systems. The fatty acid moiety can facilitate the transport of therapeutic agents across cell membranes, while the amino acid part can target specific cellular receptors.

Industry

In the industrial sector, this compound is used in the formulation of specialized coatings and surfactants. Its amphiphilic nature makes it suitable for applications requiring both hydrophilic and hydrophobic properties.

Mechanism of Action

The mechanism of action of (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-(dodecanoylamino)acetic acid involves its interaction with cellular membranes and proteins. The fatty acid moiety integrates into lipid bilayers, altering membrane fluidity and permeability. The amino acid part can interact with specific protein receptors, modulating their activity and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-amino-5-guanidinopentanoic acid: A simpler derivative of arginine without the fatty acid moiety.

    N-lauroylglycine: A fatty acid derivative similar to the dodecanoylamino part of the compound.

Uniqueness

The uniqueness of (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-(dodecanoylamino)acetic acid lies in its dual functionality. The combination of an amino acid and a fatty acid in a single molecule allows it to participate in diverse biochemical processes, making it a versatile tool in scientific research and industrial applications.

Properties

CAS No.

849799-54-8

Molecular Formula

C20H41N5O5

Molecular Weight

431.6 g/mol

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-(dodecanoylamino)acetic acid

InChI

InChI=1S/C14H27NO3.C6H14N4O2/c1-2-3-4-5-6-7-8-9-10-11-13(16)15-12-14(17)18;7-4(5(11)12)2-1-3-10-6(8)9/h2-12H2,1H3,(H,15,16)(H,17,18);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t;4-/m.0/s1

InChI Key

REHLJFXJROVYTI-VWMHFEHESA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)NCC(=O)O.C(C[C@@H](C(=O)O)N)CN=C(N)N

Canonical SMILES

CCCCCCCCCCCC(=O)NCC(=O)O.C(CC(C(=O)O)N)CN=C(N)N

Origin of Product

United States

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